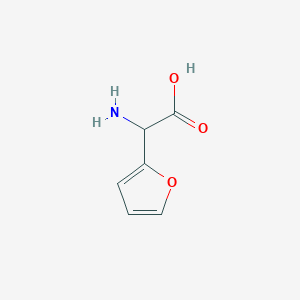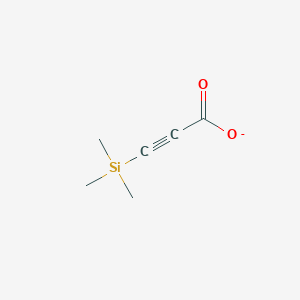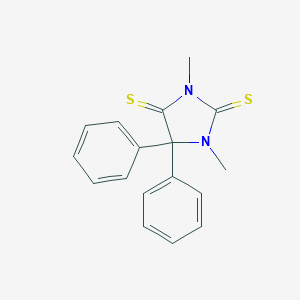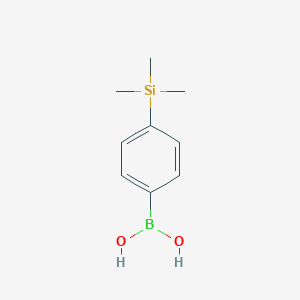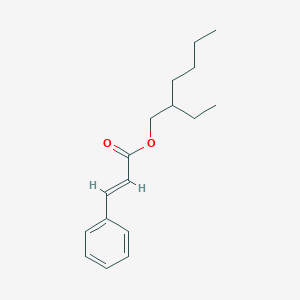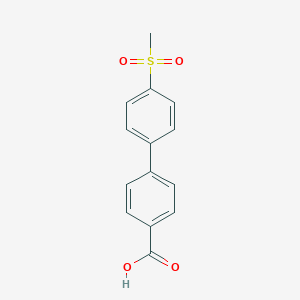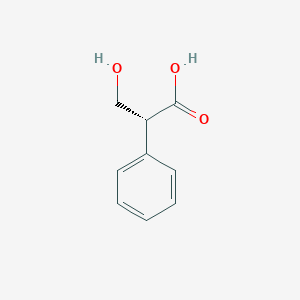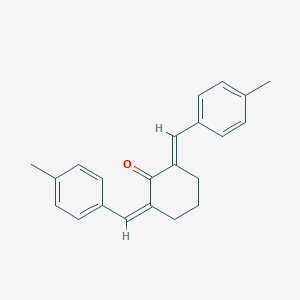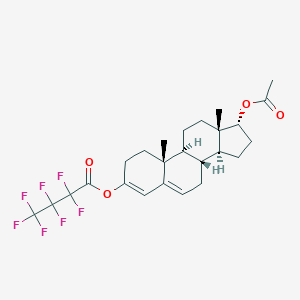
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate is a synthetic compound that has gained significant attention in scientific research for its potential as an anti-estrogen agent. This compound is a derivative of the natural hormone dehydroepiandrosterone (DHEA) and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves its ability to bind to the estrogen receptor and block the effects of estrogen. This compound has been shown to have a higher binding affinity for the estrogen receptor than other anti-estrogen agents such as tamoxifen. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have a selective estrogen receptor modulator (SERM) activity, which means that it can selectively target specific tissues in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate are varied and complex. This compound has been shown to have anti-estrogenic effects on breast cancer cells, which makes it a potential candidate for the treatment of estrogen-dependent breast cancer. Additionally, Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been shown to have anabolic effects on muscle tissue, which makes it a potential candidate for the treatment of muscle wasting diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate in lab experiments include its high binding affinity for the estrogen receptor, its selective estrogen receptor modulator activity, and its potential as an anti-estrogen agent for the treatment of breast cancer. However, the limitations of using this compound in lab experiments include its relatively high cost and the potential for off-target effects on other tissues in the body.
Zukünftige Richtungen
There are many potential future directions for research on Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate. One potential direction is the development of more efficient synthesis methods for this compound, which could reduce its cost and make it more accessible for research. Another potential direction is the investigation of its potential as a treatment for other estrogen-dependent diseases such as endometrial cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for off-target effects on other tissues in the body.
Synthesemethoden
The synthesis of Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate involves a series of chemical reactions that start with the precursor compound androst-5-ene-3beta,17beta-diol. The synthesis process involves the use of various reagents and catalysts to modify the structure of the precursor compound and create the final product.
Wissenschaftliche Forschungsanwendungen
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate has been studied extensively in scientific research for its potential as an anti-estrogen agent. This compound has been shown to have a high binding affinity for the estrogen receptor and can effectively block the effects of estrogen in the body. This makes it a potential candidate for the treatment of estrogen-dependent diseases such as breast cancer.
Eigenschaften
CAS-Nummer |
18072-27-0 |
|---|---|
Produktname |
Androsta-3,5-diene-3,17alpha-diol, 17-acetate heptafluorobutyrate |
Molekularformel |
C25H29F7O4 |
Molekulargewicht |
526.5 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17R)-17-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H29F7O4/c1-13(33)35-19-7-6-17-16-5-4-14-12-15(8-10-21(14,2)18(16)9-11-22(17,19)3)36-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19+,21-,22-/m0/s1 |
InChI-Schlüssel |
SESRRTISGLVUPX-XUCMERPOSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Kanonische SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Synonyme |
Androsta-3,5-diene-3,17α-diol 17-acetate 3-(heptafluorobutyrate) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



